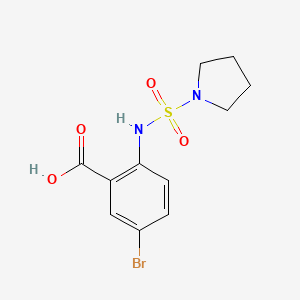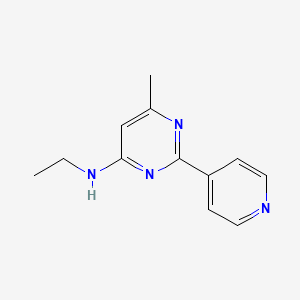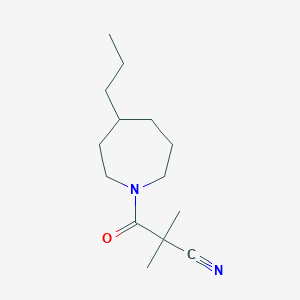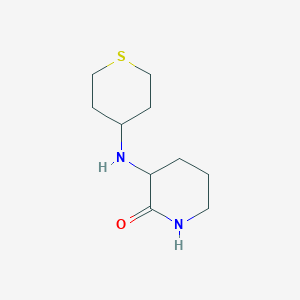![molecular formula C10H12ClN3O3 B7554582 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
作用機序
The mechanism of action of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid involves the inhibition of certain enzymes and pathways that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid have been studied extensively. It has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid in lab experiments include its ability to inhibit the activity of COX-2 and HDACs, which are important targets for the development of anti-inflammatory and anti-cancer drugs. However, its limitations include its potential toxicity and the need for further studies to evaluate its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid. These include:
1. Further studies to evaluate its safety and efficacy in humans.
2. Development of new derivatives with improved pharmacological properties.
3. Investigation of its potential use as a diagnostic tool for certain diseases.
4. Studies to elucidate its mechanism of action and identify new targets for drug development.
5. Evaluation of its potential use in combination with other drugs for the treatment of inflammation and cancer.
合成法
The synthesis of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid has been achieved using different approaches. One such method involves the reaction of 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid with N,N'-carbonyldiimidazole (CDI) in the presence of N-methylmorpholine (NMM) to yield the desired product. Another method involves the reaction of 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of triethylamine (TEA) to produce 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid.
科学的研究の応用
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid has been investigated for its potential applications in the field of medicine. It has been studied as a potential anti-inflammatory and anti-cancer agent due to its ability to inhibit the activity of certain enzymes and pathways that are involved in these processes. Additionally, it has been evaluated for its potential use as a diagnostic tool for certain diseases.
特性
IUPAC Name |
2-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-5(2)9-12-3-6(11)8(14-9)10(17)13-4-7(15)16/h3,5H,4H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXBZVKMCFYWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-isopropylpyrimidine-4-carbonyl)glycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)


![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7554525.png)
![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)


![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)

![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)